molecular formula C9H13Cl2N B15305242 [2-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride

[2-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B15305242
M. Wt: 206.11 g/mol
InChI Key: KSKNLTUQWVLRKB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethylamine hydrochloride is a secondary amine hydrochloride salt with a 2-chlorophenyl group attached via an ethyl chain to a methyl-substituted amine. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H

InChI Key

KSKNLTUQWVLRKB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)ethylamine hydrochloride typically involves the reaction of 2-chlorophenylacetonitrile with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-chlorophenylacetonitrile

    Reagent: Methylamine

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours.

    Product Formation: The resulting product is 2-(2-Chlorophenyl)ethylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(2-Chlorophenyl)ethylamine hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

2-(2-Chlorophenyl)ethylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound is known to interact with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin levels. This interaction can lead to various physiological effects, including changes in mood and behavior.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Salt Form Key Structural Features Potential Applications
2-(2-Chlorophenyl)ethylamine HCl C₉H₁₃Cl₂N 2-Chlorophenyl, ethyl linker, methylamine Hydrochloride Simple ethyl chain, no heterocycles CNS agents, synthetic intermediates
Clopidogrel ethyl ester () C₁₆H₁₆ClNO₂S 2-Chlorophenyl, thienopyridine, ester Hydrochloride Thienopyridine ring, ester groups Antiplatelet drug (prodrug)
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl () C₉H₁₁ClNO₂ 2-Chlorophenyl, amino acetate, methyl ester Hydrochloride Ester group, amino acid analog Pharmaceutical intermediates
{[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine HCl () C₁₀H₁₀Cl₂N₂O 2-Chlorophenyl, isoxazole ring Hydrochloride Isoxazole heterocycle Antimicrobial or kinase inhibitors
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate HCl () C₁₄H₁₈ClNO₂S 2-Chlorophenyl, thiophene, chiral center Hydrochloride Thiophene ring, stereochemistry Chiral intermediate for drug synthesis

Key Observations :

  • Simplicity vs. Complexity: The target compound lacks heterocyclic rings (e.g., thienopyridine in clopidogrel or isoxazole in ), which are critical for the biological activity of many drugs. Its simpler structure may offer advantages in synthesis and cost-effectiveness but might limit receptor specificity .
  • Substituent Effects : Replacing the 2-chlorophenyl group with 2-fluorophenyl () or 2-methoxyphenyl () alters electronic properties. Chlorine’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins compared to methoxy or fluorine .
  • Chirality : Stereochemistry in compounds like is critical for biological activity. The target compound’s lack of specified chirality suggests it may serve as a racemic intermediate rather than a final drug .

Pharmacokinetic and Physicochemical Properties

  • Solubility : All compounds are hydrochlorides, ensuring good aqueous solubility.
  • Metabolic Stability : The target compound’s lack of ester or heterocyclic groups may reduce susceptibility to enzymatic degradation compared to clopidogrel or .

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